

# Spectroscopic Profile of Glycolic Acid: A Technical Guide

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Compound of Interest				
Compound Name:	Glycolic Acid			
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **glycolic acid**, a molecule of significant interest in various scientific and industrial fields, including cosmetics and polymer chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **glycolic acid**. Both <sup>1</sup>H and <sup>13</sup>C NMR data are presented below.

## <sup>1</sup>H NMR Spectroscopic Data

The proton NMR spectrum of **glycolic acid** is characterized by a singlet corresponding to the methylene protons (CH<sub>2</sub>) adjacent to the hydroxyl and carboxylic acid groups. The chemical shift of the hydroxyl and carboxylic acid protons can be variable and is often observed as a broad singlet, or it may exchange with deuterated solvents.



Solvent	Frequency (MHz)	Chemical Shift (δ) ppm	Multiplicity	Assignment
D <sub>2</sub> O	300	4.20	Singlet	CH <sub>2</sub>
H <sub>2</sub> O (pH 7.00)	500	3.94	Singlet	CH <sub>2</sub>

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Glycolic Acid**.[1][2][3]

## <sup>13</sup>C NMR Spectroscopic Data

The carbon-13 NMR spectrum of **glycolic acid** displays two distinct signals corresponding to the methylene carbon (CH<sub>2</sub>) and the carbonyl carbon (C=O) of the carboxylic acid.

Solvent	Frequency (MHz)	Chemical Shift (δ) ppm	Assignment
D <sub>2</sub> O	25.16	60.16	CH₂
177.04	C=O		
D <sub>2</sub> O (pH 7.4)	-	63.93	CH <sub>2</sub>
182.69	C=O		

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Glycolic Acid**.[1]

## **Experimental Protocol for NMR Spectroscopy**

The following is a generalized protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of **glycolic acid**.

#### 1.3.1. Sample Preparation

- Dissolution: Weigh approximately 5-10 mg of glycolic acid for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₀) in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.



- Filtration (if necessary): If the solution contains any particulate matter, filter it through a small cotton plug in the pipette during transfer.
- Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

#### 1.3.2. Instrument Parameters

- Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Locking and Shimming: Lock the spectrometer to the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition:
  - Pulse Sequence: A standard single-pulse sequence is typically used.
  - Acquisition Time: ~2-3 seconds.
  - Relaxation Delay: ~1-5 seconds.
  - Number of Scans: 4-16 scans are usually sufficient.
- 13C NMR Acquisition:
  - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.
  - Acquisition Time: ~1-2 seconds.
  - Relaxation Delay: ~2-5 seconds.
  - Number of Scans: A higher number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of <sup>13</sup>C.

#### 1.3.3. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phasing: Manually or automatically phase the resulting spectrum.



- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- Integration and Peak Picking: Integrate the signals for <sup>1</sup>H NMR and pick the peaks for both <sup>1</sup>H and <sup>13</sup>C NMR.



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NMR Experimental Workflow

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **glycolic acid** shows characteristic absorption bands for the hydroxyl, carboxylic acid, and C-O bonds.

IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3332	Strong, Broad	O-H stretch (hydroxyl)
~2939	Medium	C-H stretch (CH <sub>2</sub> )
~1729	Strong	C=O stretch (carboxylic acid)
~1252	Strong	C-O stretch
~1060	Strong	C-O stretch

Table 3: Characteristic IR Absorption Bands for Glycolic Acid.[4]



## Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for solid-state FTIR analysis.

#### 2.2.1. Sample Preparation

- Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of glycolic acid with approximately 100-200 mg of dry, spectroscopic grade KBr powder. The mixture should be a fine, homogeneous powder.
- Die Assembly: Assemble the pellet die according to the manufacturer's instructions.
- · Loading: Transfer the ground mixture into the die.
- Pressing: Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.
- Pellet Removal: Carefully release the pressure and remove the KBr pellet from the die.

#### 2.2.2. Data Acquisition

- Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum.
- Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.
- Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm<sup>-1</sup>).
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.





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FTIR Experimental Workflow (KBr Pellet Method)

## **Mass Spectrometry (MS)**

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For small, polar molecules like **glycolic acid**, electrospray ionization (ESI) is a common technique.

### **Mass Spectrometry Data**

The mass spectrum of **glycolic acid** will show a peak corresponding to the molecular ion or, more commonly with soft ionization techniques like ESI, a protonated or deprotonated molecule.

- Molecular Weight: 76.05 g/mol
- [M-H]<sup>-</sup> (Negative Ion Mode): m/z 75.0
- [M+H]+ (Positive Ion Mode): m/z 77.0

Fragmentation patterns can provide further structural information. For the deprotonated molecule ([M-H]<sup>-</sup>), a prominent fragment at m/z 31.2 can be observed.

## **Experimental Protocol for Direct Infusion ESI-MS**

This protocol outlines a general procedure for analyzing **glycolic acid** using direct infusion electrospray ionization mass spectrometry.

#### 3.2.1. Sample Preparation



• Solution Preparation: Prepare a dilute solution of **glycolic acid** (e.g., 1-10 μg/mL) in a solvent suitable for ESI, such as a mixture of methanol and water or acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

#### 3.2.2. Data Acquisition

- Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 μL/min) using a syringe pump.
- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
- Mass Analysis:
  - Ion Mode: Select either positive or negative ion detection mode.
  - Mass Range: Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-200).
  - Instrument Tuning: Tune the mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimize the signal for the ion of interest.
- Data Acquisition: Acquire the mass spectrum over a short period to obtain an averaged spectrum with a good signal-to-noise ratio.



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Direct Infusion ESI-MS Experimental Workflow



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